(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
Description
This compound is an acrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group at position 4 and a benzo[d][1,3]dioxol-5-ylamino moiety at position 2. The (E)-configuration of the acrylonitrile group ensures planar rigidity, which is critical for biological interactions, such as enzyme inhibition or receptor binding . Its synthesis likely follows a Knoevenagel condensation pathway, similar to other acrylonitriles, involving aldehydes and acetonitrile precursors in the presence of a base catalyst like triethylamine .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDGHLDPIRDQJG-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d][1,3]dioxole moiety: Known for its presence in various bioactive compounds.
- Thiazole ring : Often associated with diverse medicinal properties.
- Acrylonitrile group : Imparts reactivity and potential for further functionalization.
The molecular formula is with a molecular weight of 375.45 g/mol. Its purity is typically around 95%.
Research indicates that this compound may modulate key biological pathways. Notably, it affects the glutamate pathway , which is implicated in the progression of schizophrenia. By modulating this pathway, the compound has shown the ability to reverse certain neurochemical deficits associated with this condition.
Anticancer Properties
Several studies have evaluated the anticancer potential of thiazole derivatives similar to this compound. For instance:
- In vitro cytotoxicity : The compound was screened against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involves inhibition of angiogenesis and modulation of P-glycoprotein efflux pump activity, which are critical in overcoming chemoresistance in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 10.5 | Inhibition of angiogenesis |
| H1299 (lung cancer) | 8.2 | P-glycoprotein modulation |
Antimicrobial Activity
The thiazole nucleus has been associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- Antimicrobial assays indicated that certain thiazole derivatives exhibited promising activity against bacterial strains by disrupting lipid biosynthesis pathways .
Case Studies
- Study on Antitumor Activity : A series of thiazole derivatives were synthesized and tested for their antitumor activity. The results indicated that compounds with structural similarities to this compound showed significant inhibition of tumor growth in xenograft models .
- Neuropharmacological Effects : In a study focusing on neuropharmacological effects, the compound was found to reverse glutamate-induced neurotoxicity in neuronal cultures, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
Studies have shown that derivatives containing the benzo[d][1,3]dioxole moiety can exhibit anticancer effects. For example, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
| Study | Cell Line | Activity Observed |
|---|---|---|
| Hep3B | Reduced α-fetoprotein levels; G2-M phase arrest | |
| Various | Inhibition of angiogenesis; P-glycoprotein inhibition |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using methods such as the DPPH assay. Some derivatives have shown IC50 values lower than Trolox, indicating strong antioxidant potential.
Neuropharmacological Effects
Preliminary studies suggest that the compound may modulate glutamate pathways, which are crucial in the context of neurodegenerative diseases like schizophrenia. By influencing these pathways, it may help alleviate symptoms associated with psychosis and cognitive dysfunction.
Synthesis and Mechanism of Action
The synthesis of this compound involves multiple steps that require optimization for yield and purity. The synthesis typically includes:
- Formation of the thiazole ring.
- Introduction of the benzo[d][1,3]dioxole moiety.
- Coupling with acrylonitrile.
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets, including tyrosine kinases involved in cancer progression.
Case Studies and Research Findings
Several case studies highlight the efficacy of similar compounds in overcoming drug resistance in cancer therapy:
Case Study: Overcoming Chemoresistance
A study on a related compound demonstrated its ability to inhibit angiogenesis and P-glycoprotein efflux pump activity, both critical factors in cancer chemoresistance .
Chemical Reactions Analysis
Formation of the Acrylonitrile Backbone
The acrylonitrile core (CH₂=CHCN) serves as a foundational structure for subsequent modifications. Its synthesis typically involves:
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Knoevenagel Condensation : A common method for forming α,β-unsaturated nitriles. For example, acrylonitrile can be synthesized via the condensation of malononitrile with aldehydes or ketones in the presence of a base like piperidine .
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Cyanation Reactions : Introduction of the nitrile group via cyanide sources (e.g., KCN, NaCN) under alkaline conditions.
Mechanism :
Amination via Condensation Reactions
The benzo[d] dioxol-5-ylamino group suggests a condensation reaction between an amine and an electrophilic carbonyl compound. Key steps include:
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Formation of Imine Intermediates : Reaction of amines with aldehydes/ketones to form imine precursors.
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Reductive Amination : Conversion of imines to amines using reducing agents like NaBH₃CN .
Conditions :
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Solvent: Ethanol or DMF
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Catalyst: Piperidine or other bases
Thiazole Ring Formation
The thiazole ring (C₃H₂NS) is typically synthesized through cyclization reactions involving:
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Thiourea or Thioamide Precursors : Reaction with α-halocarbonyl compounds (e.g., α-bromo ketones) to form thiazole derivatives .
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Example Mechanism :
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Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki coupling) may introduce substituents on the thiazole ring .
Conditions :
Bromine Substitution on the Phenyl Ring
The 3-bromophenyl substituent on the thiazole ring is introduced via electrophilic substitution:
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Direct Bromination : Using Br₂ or NBS under acidic conditions.
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Selective Bromination : Regioselective bromination of activated aromatic rings (e.g., meta to electron-donating groups) .
Conditions :
Cross-Coupling and Arylation
The bromine atom on the phenyl ring may participate in cross-coupling reactions (e.g., Heck, Suzuki) to introduce substituents:
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Heck Reaction : Coupling with alkenes to form extended conjugated systems.
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Suzuki Coupling : Introduction of aryl groups via boronic acid partners .
Mechanism :
Purification and Characterization
Common techniques include:
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Column Chromatography : For isolating pure compounds.
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NMR Spectroscopy : Confirming stereochemistry (E/Z configuration).
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Mass Spectrometry : Verifying molecular weight (e.g., 411.3 g/mol for the brominated derivative).
Reactivity Table
Mechanistic Insights
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Stereochemical Control : The (E) configuration arises from controlled condensation reactions, where steric effects and solvent choice guide geometry.
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Reactivity of Functional Groups :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the thiazole ring and the aromatic systems attached to the acrylonitrile backbone. Key examples include:
Key Observations :
- Halogen Effects : Bromine at the 3-position (target compound) vs. chlorine in dichlorophenyl analogs (e.g., ) alters electronic properties. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
- Heterocycle Variations : Replacement of thiazole with thiophene (e.g., ) reduces nitrogen-mediated hydrogen bonding capacity, impacting target selectivity.
Antioxidant Activity:
- Compounds with chloro substituents (e.g., 4-chlorophenyl in ) exhibit potent DPPH radical scavenging (IC₅₀ < ascorbic acid). The target compound’s bromophenyl group may reduce antioxidant efficacy due to lower electronegativity .
- Benzoimidazole derivatives (e.g., ) show enhanced activity due to dual heterocyclic systems.
Enzyme Inhibition and Therapeutic Potential:
- Thiophene-based analogs (e.g., ) are explored as kinase inhibitors, leveraging sulfur’s electron delocalization. The target compound’s thiazole core may offer similar benefits with improved stability.
- Triazole-containing derivatives (e.g., ) demonstrate anti-inflammatory effects via hydrogen-bond networks, a feature less pronounced in the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Thiazole ring formation via Hantzsch thiazole synthesis (α-haloketones + thiourea cyclization).
- Acrylonitrile coupling using palladium or nickel catalysts under inert atmospheres (e.g., DMF, 60–80°C).
- E/Z isomer control via temperature modulation (e.g., 0–5°C for kinetic preference) .
- Optimization : Reaction monitoring via TLC/HPLC ensures purity, while solvent choice (e.g., DMF for solubility) and base selection (e.g., NaH for deprotonation) minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?
- Key Techniques :
- NMR Spectroscopy : Confirms regiochemistry (e.g., ¹H NMR for vinyl proton coupling constants, ¹³C NMR for nitrile resonance ~110–120 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks matching C₁₉H₁₃BrN₄O₂S).
- X-ray Crystallography : Resolves E-configuration and dihedral angles between aromatic systems .
Q. What preliminary biological activities have been reported for structurally analogous acrylonitrile-thiazole derivatives?
- Reported Activities :
- Anticancer : Inhibition of angiogenesis (IC₅₀ ~5–20 μM in HUVEC assays) via VEGF signaling disruption .
- Antimicrobial : MIC values of 8–32 μg/mL against Gram-positive strains (e.g., S. aureus) .
- Neurogenesis : Diphenyl acrylonitrile analogs promote hippocampal neurogenesis in rat models .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent Effects : PCM models simulate solvent interactions (e.g., DMSO polarity) on reaction pathways .
Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values across cell lines)?
- Methodological Solutions :
- Dose-Response Refinement : Use 8–12 concentration points to improve IC₅₀ accuracy.
- Off-Target Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify unintended interactions .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated inactivation .
Q. How can regioselective functionalization of the thiazole and benzo[d][1,3]dioxole moieties enhance target specificity?
- Case Study :
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at C4 increases binding affinity to EGFR (ΔΔG = -2.3 kcal/mol via docking).
- Benzo[d][1,3]dioxole Substitutions : Methoxy groups at C5 improve blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Challenges :
- Isomer Separation : Low yields of E-isomer due to Z/E interconversion.
- Solutions :
- Continuous Flow Reactors : Enhance temperature control for >90% E-selectivity.
- Catalyst Immobilization : Reusable Pd/C reduces metal leaching in coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
